2-Azetidinecarboxylic acid, 1-nitroso-
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Overview
Description
Preparation Methods
The synthesis of 2-Azetidinecarboxylic acid, 1-nitroso- can be achieved through various methods. One common approach involves the nitrosation of azetidine-2-carboxylic acid. This process typically requires specific reaction conditions, including the use of nitrosating agents such as nitrosyl chloride or nitrous acid . The reaction is carried out under controlled temperatures to ensure the formation of the desired nitroso compound without further oxidation or reduction.
Chemical Reactions Analysis
2-Azetidinecarboxylic acid, 1-nitroso- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can lead to the formation of nitro compounds, while reduction can yield amines.
Scientific Research Applications
2-Azetidinecarboxylic acid, 1-nitroso- has a wide range of scientific research applications. In chemistry, it is used as a stable free radical for studying reaction mechanisms and kinetics. In biology, it serves as a tool for investigating protein folding and misfolding, as it can induce endoplasmic reticulum stress and activate the unfolded protein response . In medicine, this compound has shown promise in drug development, particularly for the treatment of cancer and neurodegenerative diseases. Clinical trials have demonstrated its potential in reducing oxidative stress and inflammation in patients with Alzheimer’s disease and multiple sclerosis.
Mechanism of Action
The mechanism of action of 2-Azetidinecarboxylic acid, 1-nitroso- involves its incorporation into proteins in place of proline, leading to protein misfolding and activation of the unfolded protein response . This compound targets molecular pathways involved in protein biosynthesis and degradation, ultimately affecting cellular homeostasis. The misincorporation of this compound into proteins can alter their structure and function, leading to various biological effects .
Comparison with Similar Compounds
2-Azetidinecarboxylic acid, 1-nitroso- is unique compared to other similar compounds due to its stable free radical nature and its ability to induce specific cellular responses. Similar compounds include azetidine-2-carboxylic acid, which is a non-protein amino acid homologue of proline . While both compounds can be incorporated into proteins, 2-Azetidinecarboxylic acid, 1-nitroso- has distinct properties due to the presence of the nitroso group, which imparts additional reactivity and stability .
Properties
IUPAC Name |
1-nitrosoazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTLYYKIFSGFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337374 |
Source
|
Record name | N-nitrosoazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55556-98-4 |
Source
|
Record name | N-nitrosoazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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